

Introduction: The Dual-Functionality of a Key Silane Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Chloropropyl)methoxydimethylsilane
	ne
Cat. No.:	B092647

[Get Quote](#)

(3-Chloropropyl)methoxydimethylsilane, registered under CAS number 18171-14-7, is an organosilicon compound of significant interest in materials science and chemical synthesis.^[1] ^[2] Its molecular architecture is distinguished by two key functional regions: a hydrolyzable methoxydimethylsilyl group and a reactive 3-chloropropyl tail. This duality is the cornerstone of its utility.

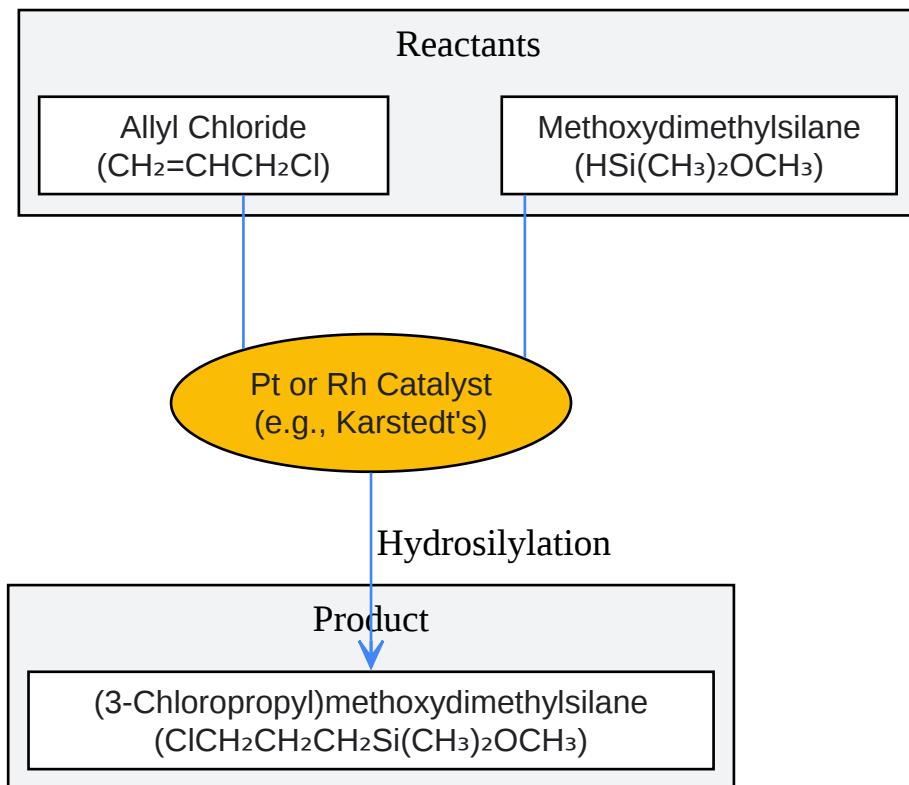
The methoxy group provides a pathway for covalent bonding to inorganic substrates, such as glass, silica, and metal oxides, through hydrolysis and condensation reactions.^[1] Simultaneously, the terminal chlorine atom on the propyl chain serves as a reactive site for a wide array of nucleophilic substitution reactions, allowing for the subsequent attachment of diverse organic functionalities.^[1] This unique combination makes it an invaluable coupling agent, surface modifier, and chemical intermediate.^{[3][4]}

This guide will elucidate the physicochemical properties, synthesis pathways, reaction mechanisms, and key applications of this compound, providing both foundational knowledge and actionable protocols.

Physicochemical Properties and Identification

A precise understanding of a compound's physical properties is fundamental to its application. **(3-Chloropropyl)methoxydimethylsilane** is a colorless to pale yellow liquid with properties that facilitate its use in various solvent systems.^{[1][5]}

Property	Value	Source(s)
CAS Number	18171-14-7	[1] [2] [6]
Molecular Formula	C ₆ H ₁₅ ClOSi	[1] [5] [6]
Molecular Weight	166.72 g/mol	[1] [5] [6]
Appearance	Colorless to pale yellow liquid	[1] [5]
Boiling Point	144.3–160 °C	[3] [5] [7]
Flash Point	36.1 °C	[5] [6] [7]
Density	~0.94 g/cm ³ at 25 °C	[5]
Refractive Index	~1.4278	[8]
Solubility	Soluble in common organic solvents (ethanol, acetone, benzene)	[3]
SMILES	CO(C)CCCCI	[1] [6]
InChIKey	JTWDWVCNOLORBR-UHFFFAOYSA-N	[1] [2] [5]


Synonyms: (3-Chloropropyl)dimethylmethoxysilane, 3-Chloropropyldimethylmethoxysilane, Silane, (3-chloropropyl)methoxydimethyl-.[[1](#)][[2](#)][[6](#)]

Synthesis and Manufacturing

The industrial production of chloropropyl-functionalized alkoxy silanes typically relies on the foundational reaction of hydrosilylation. This involves the addition of a hydrosilane across an alkene double bond, catalyzed by a transition metal complex.

The most direct and efficient synthesis route for **(3-Chloropropyl)methoxydimethylsilane** is the hydrosilylation of allyl chloride with methoxydimethylsilane. This reaction is commonly catalyzed by platinum complexes, although rhodium catalysts have been shown to offer superior selectivity and efficiency for analogous reactions.[[9](#)][[10](#)][[11](#)] The catalyst facilitates the

addition of the Si-H bond across the C=C bond of allyl chloride, predominantly at the terminal carbon (anti-Markovnikov addition), to yield the desired 3-chloropropyl product.

[Click to download full resolution via product page](#)

Figure 1: Synthesis via Hydrosilylation.

Protocol: Laboratory Synthesis of (3-Chloropropyl)methoxydimethylsilane

This protocol is based on established hydrosilylation procedures.^{[9][12]} All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood due to the reactivity and flammability of the reagents.

- **Reactor Setup:** Equip a dry, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
- **Reagent Charging:** Charge the flask with allyl chloride (1.0 molar equivalent).

- Catalyst Addition: Add a platinum catalyst, such as Karstedt's catalyst (typically 10-20 ppm Pt relative to the silane), to the allyl chloride and stir the mixture. The low concentration highlights the high turnover number of these catalysts.
- Silane Addition: Add methoxydimethylsilane (1.0-1.1 molar equivalents) to the dropping funnel. Add the silane dropwise to the stirred reaction mixture. The addition rate should be controlled to maintain a gentle reflux and manage the exothermic reaction.
- Reaction: After the addition is complete, heat the mixture to 60-80 °C for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by GC-MS or ¹H NMR by observing the disappearance of the Si-H proton signal.
- Purification: Cool the reaction mixture to room temperature. The product is purified by fractional vacuum distillation to remove unreacted starting materials and any side products.

Causality Note: The use of a slight excess of the silane can help ensure complete consumption of the allyl chloride. The choice of a platinum or rhodium catalyst is critical; while platinum is traditional, rhodium complexes can offer higher selectivity, minimizing the formation of undesired isomers or byproducts from competing reaction pathways.[9][10]

Core Reactivity and Mechanisms of Action

The utility of **(3-Chloropropyl)methoxydimethylsilane** stems from the orthogonal reactivity of its two functional ends.

The Silane Moiety: Hydrolysis and Condensation for Surface Grafting

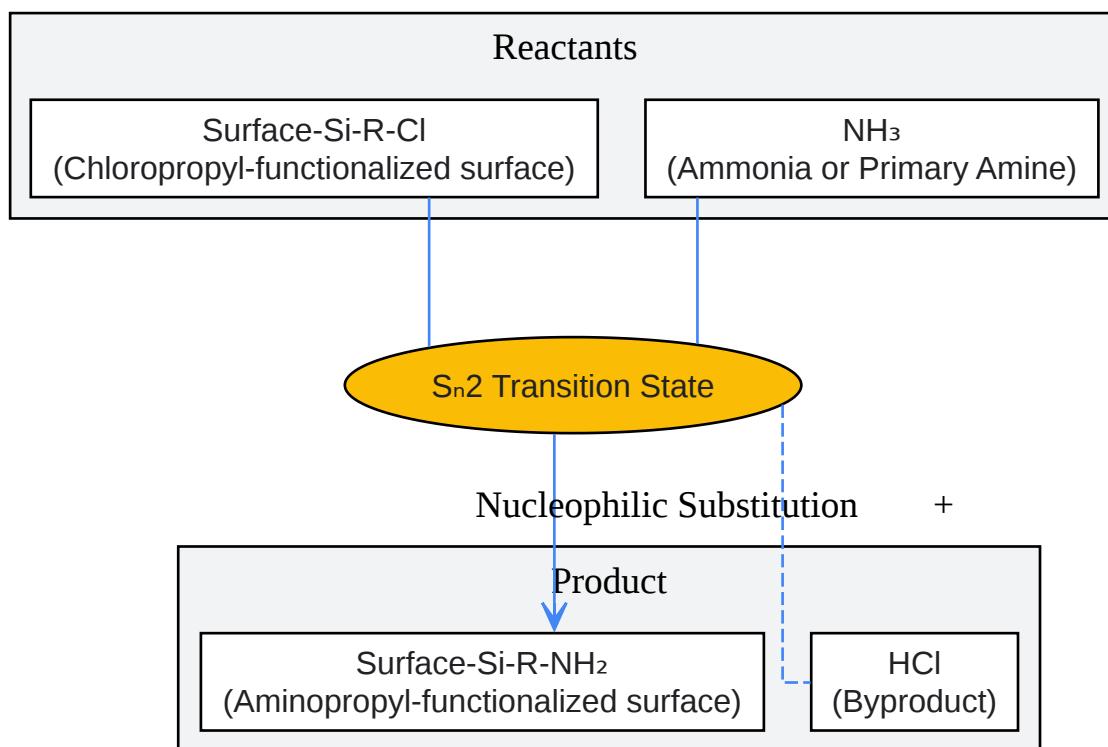
The primary mechanism for surface modification involves a two-step process:

- Hydrolysis: In the presence of water (often trace amounts on the substrate surface or added to the solvent), the methoxy group (Si-OCH₃) hydrolyzes to form a reactive silanol group (Si-OH) and methanol as a byproduct.[1] This reaction can be catalyzed by acid or base.[13][14]
- Condensation: The newly formed silanol group can then undergo condensation with a hydroxyl group on an inorganic substrate (e.g., Si-OH on a silica surface) to form a stable,

covalent siloxane bond (Si-O-Substrate). Alternatively, it can self-condense with another silanol molecule to form a polysiloxane network on the surface.

Figure 2: Hydrolysis and Condensation Workflow.

Protocol: Surface Modification of Glass Slides


This protocol describes a standard procedure for creating a functionalized surface layer.[15][16]

- Substrate Cleaning (Critical Step): The cleanliness of the substrate is paramount for uniform monolayer formation. Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and explosive if mixed with organic solvents). An alternative, safer method is sonication in an alkaline detergent followed by extensive rinsing with deionized water and drying under a stream of nitrogen. The goal is to remove organic contaminants and hydroxylate the surface.
- Silanization Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of **(3-Chloropropyl)methoxydimethylsilane** in a dry solvent such as toluene or anhydrous ethanol. The choice of an anhydrous solvent prevents premature hydrolysis and self-condensation in the bulk solution.
- Grafting: Immerse the cleaned and dried glass slides in the silanization solution for 1-2 hours at room temperature. Agitation can improve the uniformity of the coating.
- Rinsing: Remove the slides from the solution and rinse thoroughly with the same solvent (e.g., toluene) to remove any physisorbed silane.
- Curing: Cure the slides in an oven at 110-120 °C for 30-60 minutes. This step drives the condensation reaction, forming stable covalent bonds between the silane and the glass surface.
- Verification: The success of the grafting can be confirmed by contact angle measurements (which should show an increase in hydrophobicity) or surface-sensitive analytical techniques like ATR-FTIR.[17]

The Alkyl Halide Moiety: Nucleophilic Substitution

The chloropropyl group is a versatile handle for further functionalization via S_N2 reactions. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and cyanides. This allows the surface, once modified with the silane, to be endowed with new chemical properties.

A common application is the conversion to an amine, which is a key functional group in bioconjugation and catalysis.

[Click to download full resolution via product page](#)

Figure 3: Nucleophilic Substitution of the Chloro Group.

Applications in Research and Industry

The dual reactivity of **(3-Chloropropyl)methoxydimethylsilane** enables its use in a wide range of applications.

- **Adhesion Promoter and Coupling Agent:** In composites, adhesives, and sealants, it acts as a molecular bridge between inorganic fillers (like glass fibers or silica) and organic polymer matrices (like epoxy or polyurethane).^[3] This covalent linkage improves stress transfer

across the interface, enhancing the mechanical properties (e.g., strength, durability) and moisture resistance of the final material.[1][3]

- Surface Modification: It is used to render surfaces hydrophobic or to introduce a reactive handle for further functionalization.[3] For example, modifying silica nanoparticles for use in polymer composites or creating functionalized surfaces for microfluidic devices and sensors. [18]
- Chemical Intermediate: It serves as a precursor for the synthesis of other specialized organosilanes. The chloropropyl group can be converted into amines, thiols, quaternary ammonium salts, and other functionalities, creating a diverse family of silanes for specific applications like antimicrobial coatings or targeted drug delivery systems.[18]

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and reactivity of the silane is crucial. A combination of spectroscopic and chromatographic techniques is employed.

Technique	Expected Signature/Result	Purpose
¹ H NMR	Signals corresponding to Si-CH ₃ , Si-O-CH ₃ , and the three distinct -CH ₂ - groups of the propyl chain.	Structure confirmation and purity assessment.
¹³ C NMR	Distinct signals for each unique carbon atom in the molecule.	Structure confirmation.
²⁹ Si NMR	A characteristic chemical shift for the dimethylmonomethoxy silyl group.	Confirmation of the silicon environment.
FTIR	Characteristic peaks for C-H, Si-O-C, and C-Cl bonds. When grafted to a surface, new C-H stretching peaks appear, and Si-O-Si bands may broaden.	Purity check and verification of surface grafting. [16]
GC-MS	A distinct retention time and a mass spectrum with a characteristic fragmentation pattern and molecular ion peak.	Purity analysis and identification. [6]
HPLC	Can be analyzed using reverse-phase HPLC for purity determination and reaction monitoring. [2]	Quantitative analysis.

Safety, Handling, and Storage

(3-Chloropropyl)methoxydimethylsilane is a reactive chemical that requires careful handling.

- Hazards: It is classified as a flammable liquid and vapor (GHS H226).[\[6\]](#)[\[19\]](#) It causes skin, eye, and respiratory tract irritation.[\[1\]](#)[\[19\]](#)[\[20\]](#) Contact with moisture will lead to the slow release of methanol, which is toxic.

- Handling:
 - Always work in a well-ventilated chemical fume hood.[20]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[19][21]
 - Keep away from heat, sparks, open flames, and other sources of ignition.[20]
 - Ground containers to prevent static discharge.[19]
 - Avoid contact with water, as it will cause hydrolysis.[20]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[20]
 - Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[20]
 - Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

By understanding the fundamental chemistry and handling requirements of **(3-Chloropropyl)methoxydimethylsilane**, researchers and developers can effectively and safely leverage its unique properties to innovate in the fields of materials science, surface engineering, and chemical synthesis.

References

- INNO SPECIALTY CHEMICALS. (n.d.). (3-Chloropropyl)(dimethoxy)methylsilane: Properties and Applications.
- CymitQuimica. (n.d.). CAS 18171-14-7: **(3-Chloropropyl)methoxydimethylsilane**.
- SIELC Technologies. (2018, May 16). **(3-Chloropropyl)methoxydimethylsilane**.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%.
- WorldOfChemicals. (2025, March 7). (3-Chloropropyl)trimethoxysilane: Comprehensive Overview and Applications.
- Alfa Chemistry. (n.d.). CAS 18171-14-7 3-Chloropropyldimethylmethoxysilane.
- iChemical. (n.d.). 3-chloropropyl-methoxy-dimethylsilane, CAS No. 18171-14-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Essential Intermediate: Understanding the Market and Applications of (3-Chloropropyl)diethoxymethylsilane.
- PubChem. (n.d.). **(3-Chloropropyl)methoxydimethylsilane**. Retrieved from [\[Link\]](#)
- Gelest, Inc. (2015, October 5). Safety Data Sheet: 3-chloropropylmethoxymethylmethoxysilane, 95%.
- Gelest, Inc. (2015, January 5). Safety Data Sheet: 3-CHLOROPROPYLMETHYLDIETHOXYSILANE.
- Cybulska, A., & Brinza, L. (2017). pH Variation during the hydrolysis of 3-chloropropyltrimethoxysilane... ResearchGate. Retrieved from [\[Link\]](#)
- Al-Malaika, S., et al. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Applied Sciences. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Silane, (3-chloropropyl)dimethoxymethyl-. Retrieved from [\[Link\]](#)
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. Retrieved from [\[Link\]](#)
- ResearchGate. (2014). How to synthesize 3-chloropropyl trimethoxy silane functionalized silica? Retrieved from [\[Link\]](#)
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. Retrieved from [\[Link\]](#)
- Wang, C., et al. (2019). Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. Chinese Journal of Organic Chemistry.
- Google Patents. (n.d.). JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane.
- ChemBK. (2024, April 10). Methoxy(3-chloropropyl)dimethylsilane. Retrieved from [\[Link\]](#)
- DiVA portal. (2024, September 26). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thiol-ene polymer adhesion... Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 18171-14-7: (3-Chloropropyl)methoxydimethylsilane [cymitquimica.com]
- 2. (3-Chloropropyl)methoxydimethylsilane | SIELC Technologies [sielc.com]
- 3. innospk.com [innospk.com]
- 4. nbino.com [nbino.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (3-Chloropropyl)methoxydimethylsilane | C6H15ClOSi | CID 87490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-chloropropyl-methoxy-dimethylsilane, CAS No. 18171-14-7 - iChemical [ichemical.com]
- 8. chembk.com [chembk.com]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. diva-portal.org [diva-portal.org]
- 18. nbino.com [nbino.com]
- 19. gelest.com [gelest.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. gelest.com [gelest.com]
- To cite this document: BenchChem. [Introduction: The Dual-Functionality of a Key Silane Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092647#3-chloropropyl-methoxydimethylsilane-cas-number-18171-14-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com